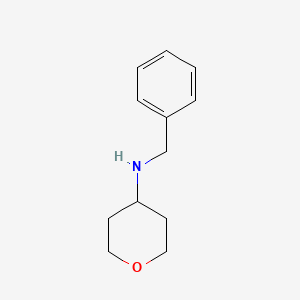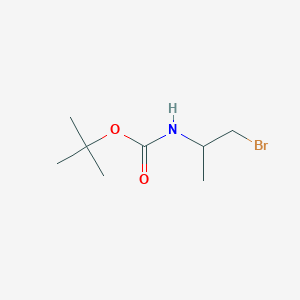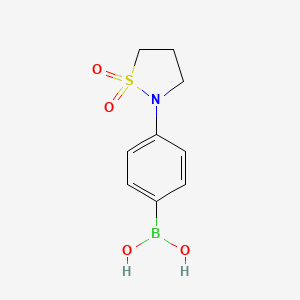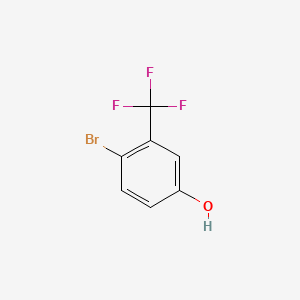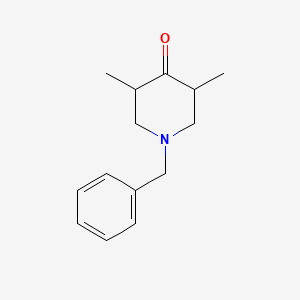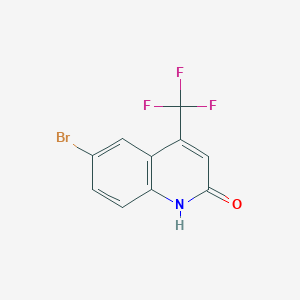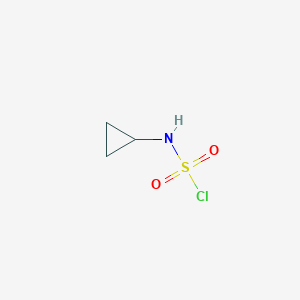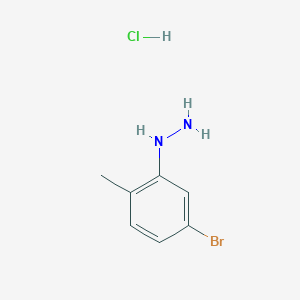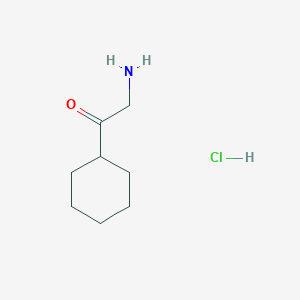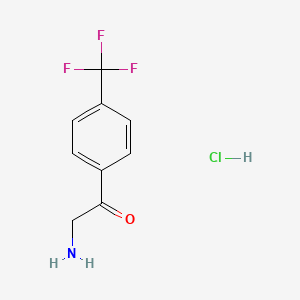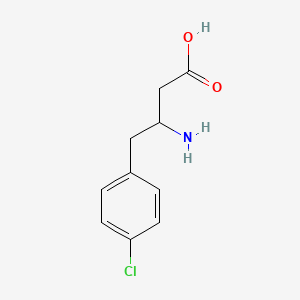
3-Amino-4-(4-chlorophenyl)butanoic acid
Übersicht
Beschreibung
3-Amino-4-(4-chlorophenyl)butanoic acid, also known as baclofen, is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of gamma-aminobutyric acid (GABA) and is primarily known for its use as a muscle relaxant and antispastic agent. This compound is widely used in the treatment of spasticity, particularly in conditions such as multiple sclerosis and spinal cord injuries.
Wirkmechanismus
Target of Action
3-Amino-4-(4-chlorophenyl)butanoic acid, also known as baclofen , is primarily used as a muscle relaxant . The compound’s primary targets are the gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
Baclofen acts as an agonist at the GABA receptors, specifically the GABA-B subtype . By binding to these receptors, it enhances the inhibitory effects of GABA in the central nervous system. This results in decreased excitability of neurons, leading to muscle relaxation .
Biochemical Pathways
The activation of GABA-B receptors by baclofen leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased release of excitatory neurotransmitters and reduced neuronal excitability .
Result of Action
The primary result of baclofen’s action is muscle relaxation. By reducing neuronal excitability, it helps to alleviate symptoms of conditions like spasticity and muscle spasms .
Action Environment
The action, efficacy, and stability of baclofen can be influenced by various environmental factors. For instance, the compound is slightly water-soluble , which can affect its absorption and distribution in the body. Additionally, factors such as pH can impact the compound’s solubility and stability .
Biochemische Analyse
Biochemical Properties
3-Amino-4-(4-chlorophenyl)butanoic acid functions as a gamma-aminobutyric acid (GABA) receptor agonist. It interacts with GABA_B receptors, which are G-protein coupled receptors. Upon binding to these receptors, this compound induces a conformational change that activates the associated G-proteins. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, it opens potassium channels and closes calcium channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release .
Cellular Effects
This compound exerts significant effects on various cell types, particularly neurons. It modulates cell signaling pathways by activating GABA_B receptors, which in turn influence gene expression and cellular metabolism. The compound’s action results in the inhibition of excitatory neurotransmitter release, leading to decreased neuronal excitability. This effect is particularly beneficial in conditions characterized by excessive neuronal activity, such as muscle spasticity .
Molecular Mechanism
At the molecular level, this compound binds to the GABA_B receptor, a metabotropic receptor. This binding triggers the activation of G-proteins, which subsequently inhibit adenylate cyclase activity. The reduction in cAMP levels leads to the opening of potassium channels and the closing of calcium channels. These changes result in neuronal hyperpolarization and decreased neurotransmitter release. The compound’s ability to modulate these ion channels is crucial for its muscle relaxant and central nervous system depressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air. Long-term studies have shown that its effects on cellular function can persist for extended periods, particularly in in vitro models. The compound’s efficacy may diminish over time due to degradation and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces muscle spasticity without significant adverse effects. At higher doses, it can cause sedation, respiratory depression, and other toxic effects. The therapeutic window for this compound is relatively narrow, necessitating careful dosage management in clinical settings .
Metabolic Pathways
This compound is metabolized primarily in the liver. The main metabolic pathway involves deamination and subsequent oxidation to produce inactive metabolites. These metabolites are then excreted via the kidneys. The compound’s interaction with liver enzymes, particularly cytochrome P450 enzymes, plays a crucial role in its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to peripheral tissues, where it can interact with GABA_B receptors. Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where GABA_B receptors are located. The compound’s activity is influenced by its ability to bind to these receptors and modulate their function. Post-translational modifications, such as phosphorylation, can affect the receptor’s localization and activity, thereby influencing the compound’s overall effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorobenzaldehyde.
Aldol Condensation: 4-chlorobenzaldehyde undergoes an aldol condensation with acetaldehyde to form 4-chlorocinnamaldehyde.
Reduction: The 4-chlorocinnamaldehyde is then reduced to 4-chlorocinnamyl alcohol using a reducing agent such as sodium borohydride.
Amination: The 4-chlorocinnamyl alcohol is subjected to amination with ammonia to form 3-amino-4-(4-chlorophenyl)butanol.
Oxidation: Finally, the 3-amino-4-(4-chlorophenyl)butanol is oxidized to this compound using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 3-amino-4-(4-chlorophenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(4-chlorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly the GABAergic system.
Medicine: Widely used as a muscle relaxant and antispastic agent in the treatment of conditions such as multiple sclerosis and spinal cord injuries.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-(2-chlorophenyl)butanoic acid
- 3-Amino-4-chlorobenzoic acid
- 4-Amino-3-(4-chlorophenyl)butanoic acid hydrochloride
Uniqueness
3-Amino-4-(4-chlorophenyl)butanoic acid is unique due to its specific interaction with GABA-B receptors, which distinguishes it from other similar compounds. Its efficacy as a muscle relaxant and antispastic agent, along with its well-established safety profile, makes it a valuable therapeutic agent in clinical practice.
Eigenschaften
IUPAC Name |
3-amino-4-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHDQUYYVDIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625869 | |
| Record name | 3-Amino-4-(4-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678969-20-5 | |
| Record name | 3-Amino-4-(4-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



